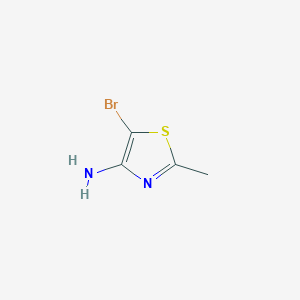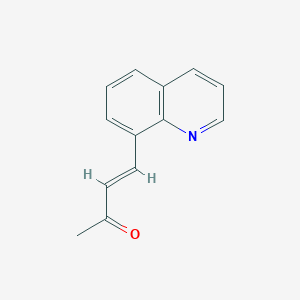
(E)-4-(Quinolin-8-yl)but-3-en-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-4-(Quinolin-8-yl)but-3-en-2-one is an organic compound featuring a quinoline ring attached to a butenone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (E)-4-(Quinolin-8-yl)but-3-en-2-one typically involves the condensation of quinoline-8-carbaldehyde with an appropriate ketone under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is isolated through crystallization or chromatography.
Industrial Production Methods: While specific industrial methods for the large-scale production of this compound are not well-documented, the general approach would involve optimizing the laboratory synthesis for higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions: (E)-4-(Quinolin-8-yl)but-3-en-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-8-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the butenone moiety to a butanol derivative.
Substitution: Electrophilic substitution reactions can occur on the quinoline ring, introducing various functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions.
Major Products:
Oxidation: Quinoline-8-carboxylic acid derivatives.
Reduction: (E)-4-(Quinolin-8-yl)butan-2-ol.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
(E)-4-(Quinolin-8-yl)but-3-en-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to the quinoline moiety.
Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of (E)-4-(Quinolin-8-yl)but-3-en-2-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The quinoline ring can intercalate with DNA, potentially leading to anticancer effects. The butenone moiety may also participate in Michael addition reactions, contributing to its biological activity.
Comparison with Similar Compounds
Quinoline: A parent compound with a wide range of applications in medicinal chemistry.
4-(Quinolin-8-yl)butan-2-one: A reduced form of (E)-4-(Quinolin-8-yl)but-3-en-2-one.
Quinoline-8-carbaldehyde: A precursor in the synthesis of this compound.
Uniqueness: this compound is unique due to the presence of both a quinoline ring and a butenone moiety, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C13H11NO |
|---|---|
Molecular Weight |
197.23 g/mol |
IUPAC Name |
(E)-4-quinolin-8-ylbut-3-en-2-one |
InChI |
InChI=1S/C13H11NO/c1-10(15)7-8-12-5-2-4-11-6-3-9-14-13(11)12/h2-9H,1H3/b8-7+ |
InChI Key |
VLEWMAKOFCHWOF-BQYQJAHWSA-N |
Isomeric SMILES |
CC(=O)/C=C/C1=CC=CC2=C1N=CC=C2 |
Canonical SMILES |
CC(=O)C=CC1=CC=CC2=C1N=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


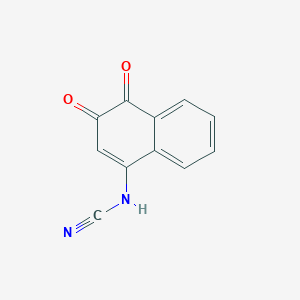

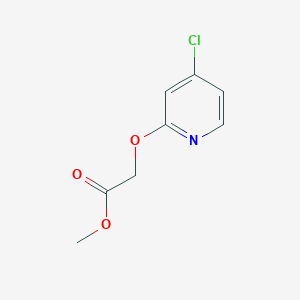

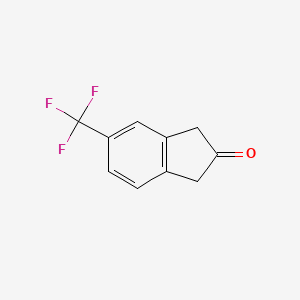
![[3,3'-Bipyridine]-4-carboxylic acid](/img/structure/B11902068.png)
![(NZ)-N-[(4-chloro-7H-pyrrolo[2,3-d]pyrimidin-5-yl)methylidene]hydroxylamine](/img/structure/B11902069.png)
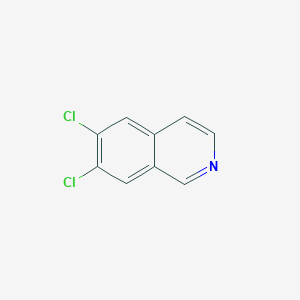
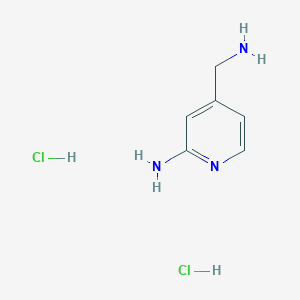
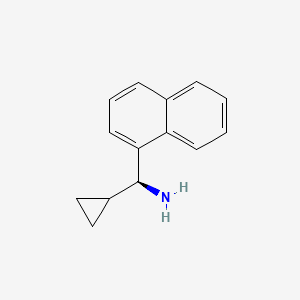

![Ethyl 5-methyl-6-oxa-5-azaspiro[3.4]octane-7-carboxylate](/img/structure/B11902091.png)
![1,7-Diazaspiro[4.4]nonane, 7-(1,2,4-oxadiazol-5-yl)-](/img/structure/B11902099.png)
